

# crystal structure of bis(diphenylphosphino)ethane gold(I) chloride

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## Compound of Interest

Compound Name:  $(Au(Dppe)_2)Cl$

Cat. No.: B1209209

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An In-depth Technical Guide on the Crystal Structure of Bis(diphenylphosphino)ethane Gold(I) Chloride

For the attention of: Researchers, scientists, and drug development professionals.

## Abstract

This technical guide provides a comprehensive overview of the synthesis, crystal structure, and catalytic application of the dinuclear gold(I) complex,  $[\mu-1,2-bis(diphenylphosphino)ethane]bis[chlorogold(I)]$ , commonly referred to as bis(diphenylphosphino)ethane gold(I) chloride with the formula  $[(AuCl)_2(\mu-dppe)]$ . This document details the experimental protocol for its preparation and presents a summary of its crystallographic data. Furthermore, a proposed catalytic cycle for its application in the synthesis of disubstituted furans is illustrated. This guide is intended to be a valuable resource for researchers in the fields of inorganic chemistry, materials science, and catalysis.

## Introduction

Gold(I) phosphine complexes are a class of compounds that have garnered significant interest due to their diverse applications in catalysis, materials science, and medicine. Among these, complexes featuring the bidentate ligand 1,2-bis(diphenylphosphino)ethane (dppe) are of particular importance due to the stability conferred by the chelating phosphine. This guide focuses on the dinuclear complex  $[(AuCl)_2(\mu-dppe)]$ , where the dppe ligand bridges two gold(I) chloride units.

## Crystal Structure and Crystallographic Data

The solid-state structure of  $[(\text{AuCl})_2(\mu\text{-dppe})]$  has been determined by single-crystal X-ray diffraction. The compound crystallizes in a dimeric form where the dppe ligand bridges two AuCl moieties. The coordination geometry around each gold atom is nearly linear, defined by the phosphorus and chlorine atoms. A noteworthy feature of the crystal structure is the presence of a weak intermolecular gold-gold interaction, known as an aurophilic interaction, between pairs of molecules.

Table 1: Crystallographic Data for  $[(\text{AuCl})_2(\mu\text{-dppe})]$

Parameter	Value
Chemical Formula	$\text{C}_{26}\text{H}_{24}\text{Au}_2\text{Cl}_2\text{P}_2$
Crystal System	Monoclinic
Space Group	$P2_1/n$
Unit Cell Dimensions	
a	12.815(2) Å
b	11.160(2) Å
c	19.054(4) Å
$\alpha$	90°
$\beta$	109.33(1)°
$\gamma$	90°
Selected Bond Lengths	
Mean Au-P	2.239 Å
Mean Au-Cl	2.315 Å
Intermolecular Distance	
Au...Au	3.189 Å

## Experimental Protocols

### Synthesis of $[\mu\text{-}1,2\text{-bis(diphenylphosphino)ethane}]\text{bis[chlorogold(I)]}[(\text{AuCl})_2(\mu\text{-dppe})]$

This protocol is adapted from established methods for the synthesis of similar dinuclear gold(I) phosphine complexes.

Materials:

- Chloro(dimethylsulfide)gold(I)  $[(\text{Me}_2\text{S})\text{AuCl}]$
- 1,2-Bis(diphenylphosphino)ethane (dppe)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Diethyl ether ( $\text{Et}_2\text{O}$ )
- Argon or Nitrogen gas supply
- Standard Schlenk line equipment

Procedure:

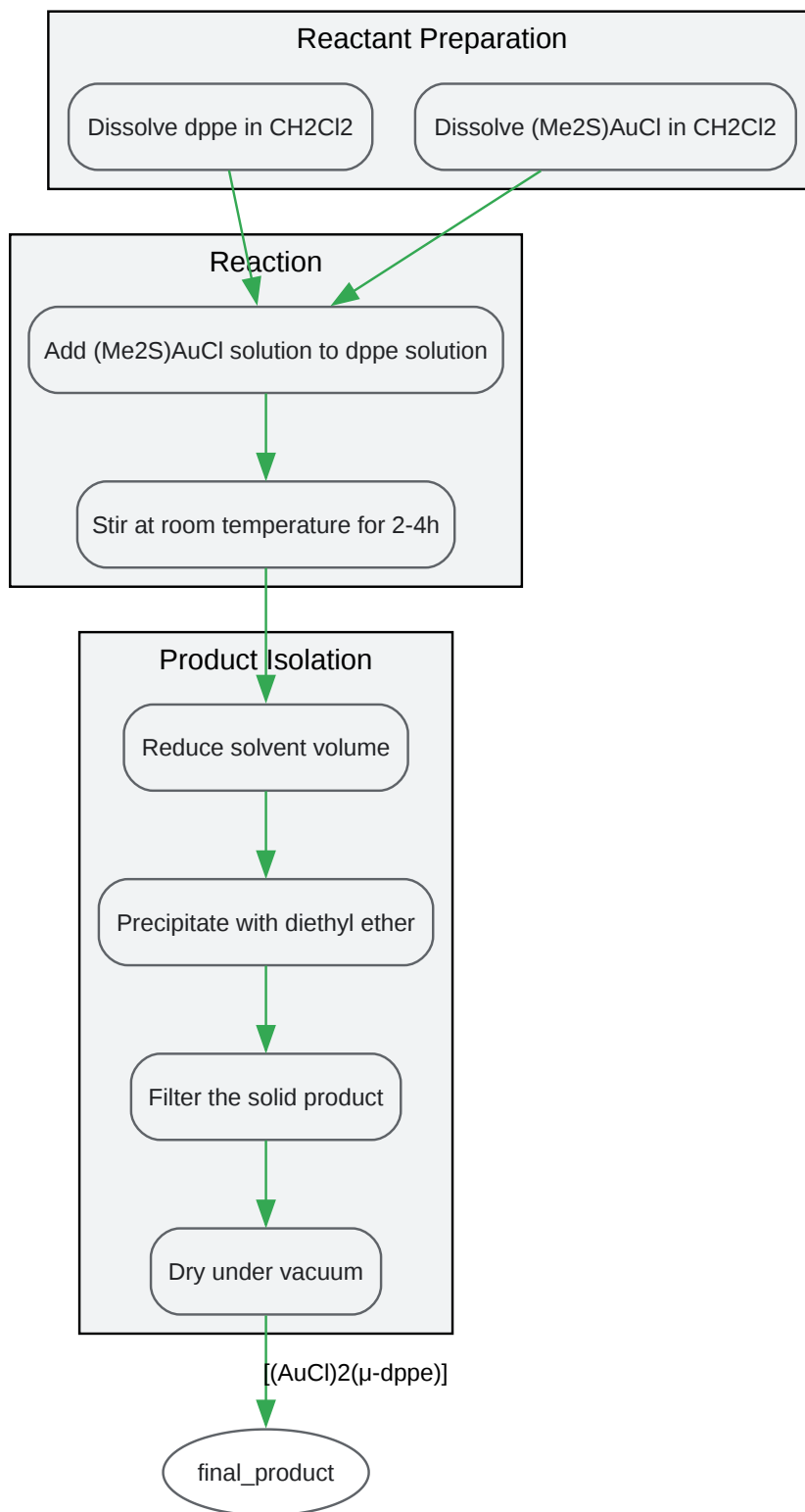
- In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 1,2-bis(diphenylphosphino)ethane (dppe) in dichloromethane ( $\text{CH}_2\text{Cl}_2$ ).
- In a separate Schlenk flask, dissolve chloro(dimethylsulfide)gold(I)  $[(\text{Me}_2\text{S})\text{AuCl}]$  (2 molar equivalents) in dichloromethane.
- Slowly add the solution of  $(\text{Me}_2\text{S})\text{AuCl}$  to the dppe solution at room temperature with continuous stirring.
- Allow the reaction mixture to stir at room temperature for 2-4 hours.
- Reduce the volume of the solvent in vacuo until a precipitate begins to form.

- Add diethyl ether to the concentrated solution to induce further precipitation of the product.
- Isolate the white to pale yellow solid product by filtration.
- Wash the product with diethyl ether and dry under vacuum.

## Visualization of Experimental Workflow and Catalytic Application

### Experimental Workflow for the Synthesis of $[(\text{AuCl})_2(\mu\text{-dppe})]$

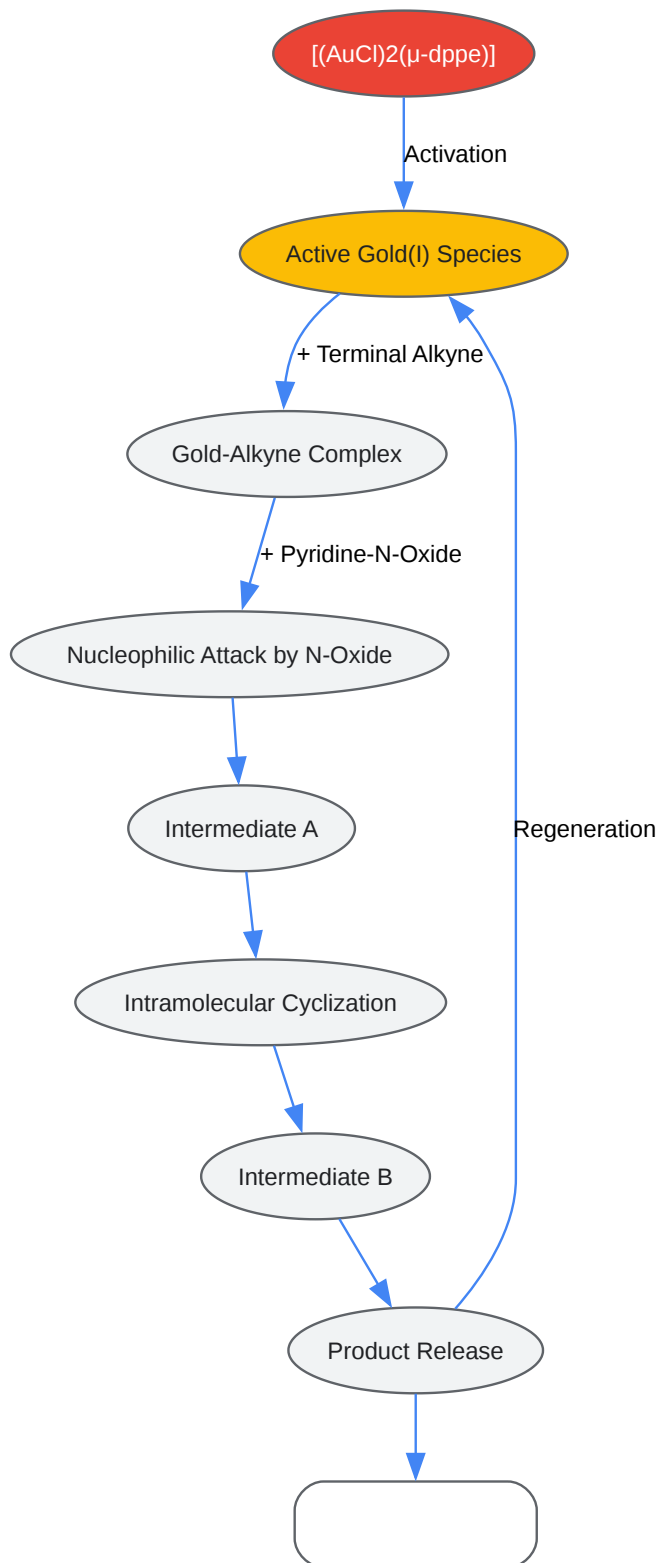
The following diagram illustrates the key steps in the synthesis of the title compound.

Synthesis of  $[(\text{AuCl})_2(\mu\text{-dppe})]$ [Click to download full resolution via product page](#)Caption: Experimental workflow for the synthesis of  $[(\text{AuCl})_2(\mu\text{-dppe})]$ .

## Proposed Catalytic Cycle for Furan Synthesis

The complex  $[(\text{AuCl})_2(\mu\text{-dppe})]$  has been shown to be an effective catalyst for the synthesis of disubstituted furans from terminal alkynes and pyridine-N-oxide. The following diagram outlines a plausible catalytic cycle for this transformation.

## Proposed Catalytic Cycle for Furan Synthesis

[Click to download full resolution via product page](#)Caption: Proposed catalytic cycle for furan synthesis using  $[(AuCl)_2(\mu-dppe)]$ .

## Conclusion

This technical guide has provided a detailed overview of the dinuclear gold(I) complex,  $[(\text{AuCl})_2(\mu\text{-dppe})]$ . The crystallographic data highlights its key structural features, and the provided experimental protocol offers a clear method for its synthesis. The visualization of its catalytic role in furan synthesis underscores its potential utility in organic transformations. It is anticipated that this guide will serve as a valuable reference for researchers working with gold-based compounds and their applications.

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